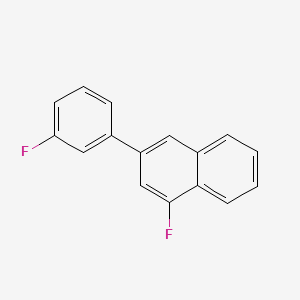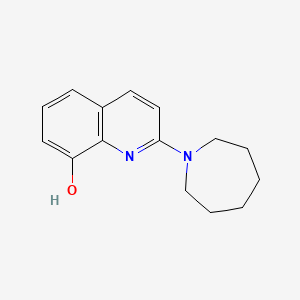
2-(Azepan-1-yl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-yl)quinolin-8-ol is a chemical compound with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol It is characterized by the presence of an azepane ring attached to a quinolin-8-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with azepane under specific conditions. One common method is the nucleophilic substitution reaction where quinolin-8-ol is reacted with azepane in the presence of a suitable base . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert the quinolin-8-ol moiety to quinolin-8-amine.
Substitution: The azepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions include quinolin-8-one derivatives, quinolin-8-amine, and various substituted azepane derivatives .
Scientific Research Applications
2-(Azepan-1-yl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: It has potential anticancer properties and is being investigated for its therapeutic applications.
Industry: The compound is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it can chelate metal ions, which may inhibit the activity of metalloenzymes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: A parent compound with similar structural features but without the azepane ring.
2-(Piperidin-1-yl)quinolin-8-ol: Similar to 2-(Azepan-1-yl)quinolin-8-ol but with a piperidine ring instead of an azepane ring.
2-(Morpholin-1-yl)quinolin-8-ol: Contains a morpholine ring instead of an azepane ring.
Uniqueness
This compound is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. The azepane ring enhances the compound’s ability to interact with biological targets and increases its stability compared to similar compounds .
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-(azepan-1-yl)quinolin-8-ol |
InChI |
InChI=1S/C15H18N2O/c18-13-7-5-6-12-8-9-14(16-15(12)13)17-10-3-1-2-4-11-17/h5-9,18H,1-4,10-11H2 |
InChI Key |
MGXJKYWHIWTNLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


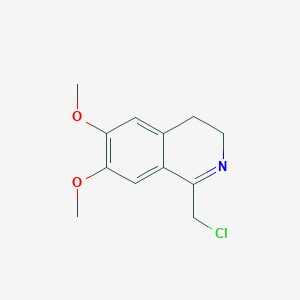
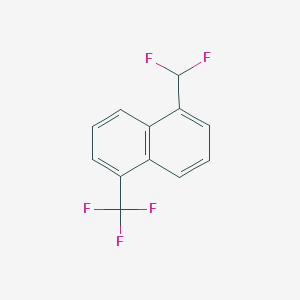
![3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)
![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)
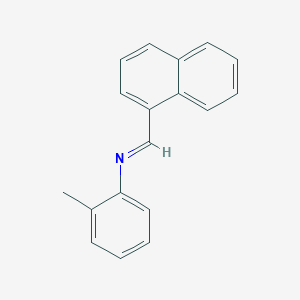

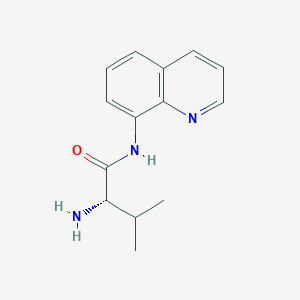
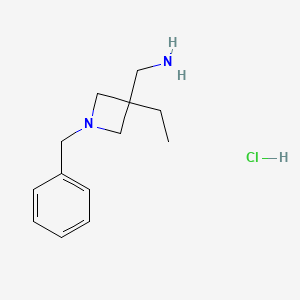
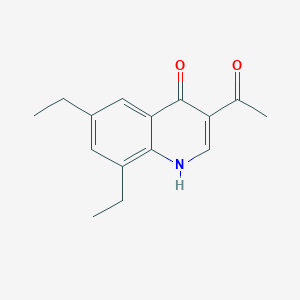
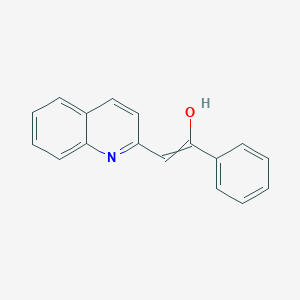
![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11867859.png)
![Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11867863.png)

